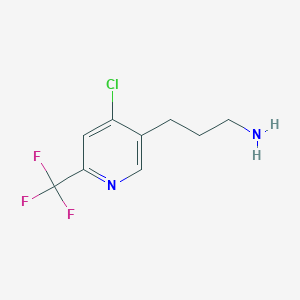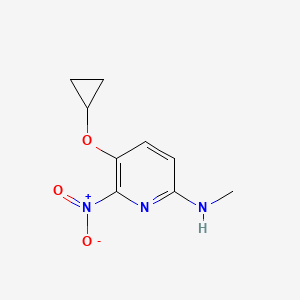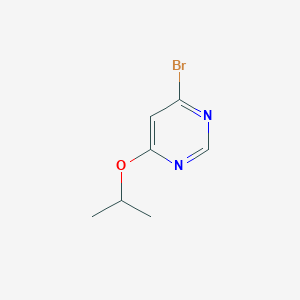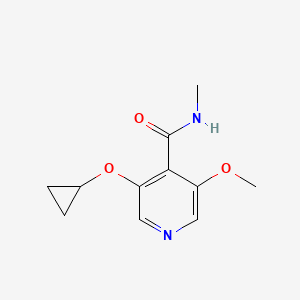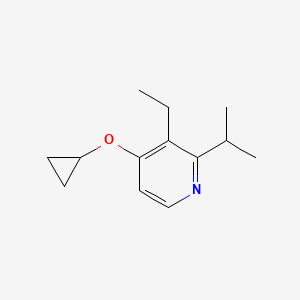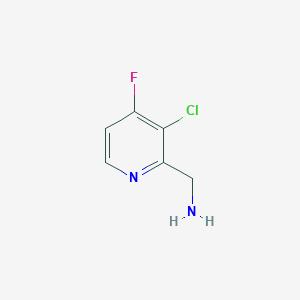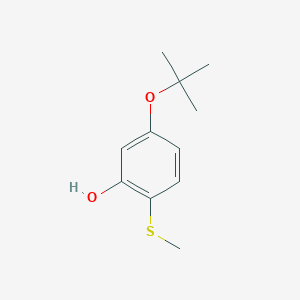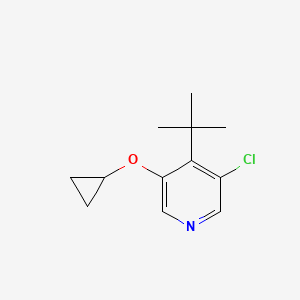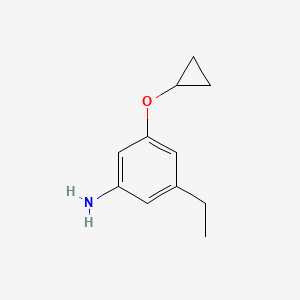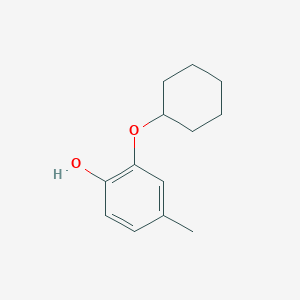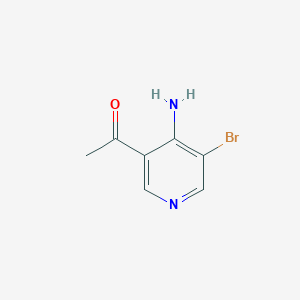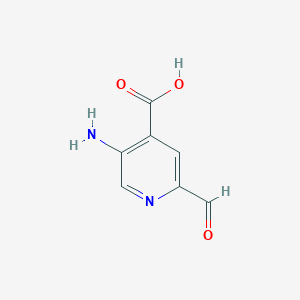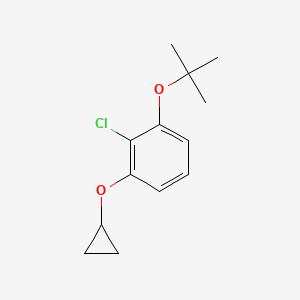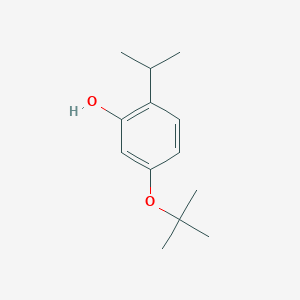
5-Tert-butoxy-2-isopropylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Tert-butoxy-2-isopropylphenol is an organic compound with the molecular formula C13H20O2 and a molecular weight of 208.30 g/mol . This compound is characterized by the presence of a tert-butoxy group and an isopropyl group attached to a phenol ring. It is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Tert-butoxy-2-isopropylphenol can be achieved through several methods. One common approach involves the reaction of 2-isopropylphenol with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically occurs under mild conditions, with the tert-butyl group being introduced via an electrophilic aromatic substitution reaction.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch or continuous processes. These methods utilize similar reaction conditions but are optimized for higher yields and efficiency. The use of advanced catalysts and reaction optimization techniques ensures the consistent production of high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
5-Tert-butoxy-2-isopropylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or other reduced products.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the tert-butoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic derivatives.
Reduction: Alcohols and other reduced phenolic compounds.
Substitution: Halogenated phenols, aminophenols, and other substituted derivatives.
Applications De Recherche Scientifique
5-Tert-butoxy-2-isopropylphenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development and formulation.
Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.
Mécanisme D'action
The mechanism of action of 5-Tert-butoxy-2-isopropylphenol involves its interaction with specific molecular targets and pathways. The phenolic group can participate in hydrogen bonding and other interactions with biological molecules, leading to various biological effects. The tert-butoxy group may also influence the compound’s solubility and reactivity, enhancing its effectiveness in certain applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Isopropylphenol: Lacks the tert-butoxy group, resulting in different chemical and physical properties.
5-Tert-butyl-2-isopropylphenol: Similar structure but with a tert-butyl group instead of a tert-butoxy group.
2-Tert-butoxyphenol: Lacks the isopropyl group, leading to different reactivity and applications.
Uniqueness
5-Tert-butoxy-2-isopropylphenol is unique due to the presence of both the tert-butoxy and isopropyl groups, which confer distinct chemical and physical properties
Propriétés
Formule moléculaire |
C13H20O2 |
|---|---|
Poids moléculaire |
208.30 g/mol |
Nom IUPAC |
5-[(2-methylpropan-2-yl)oxy]-2-propan-2-ylphenol |
InChI |
InChI=1S/C13H20O2/c1-9(2)11-7-6-10(8-12(11)14)15-13(3,4)5/h6-9,14H,1-5H3 |
Clé InChI |
DYODNBQAMYBKQR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=C(C=C(C=C1)OC(C)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


